molecular formula C11H20N2O3 B113155 1-Acetyl-3-(BOC-Amino)pyrrolidine CAS No. 881298-14-2

1-Acetyl-3-(BOC-Amino)pyrrolidine

Cat. No.: B113155
CAS No.: 881298-14-2
M. Wt: 228.29 g/mol
InChI Key: LCOCMEGQRKOYAP-UHFFFAOYSA-N
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Description

1-Acetyl-3-(BOC-Amino)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by the presence of an acetyl group at the first position and a tert-butoxycarbonyl (BOC) protected amino group at the third position of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-(BOC-Amino)pyrrolidine can be synthesized through several methods. One common approach involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (Boc2O) to form 3-(BOC-Amino)pyrrolidine. This intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(BOC-Amino)pyrrolidine undergoes various chemical reactions including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetyl group.

Major Products:

    Deprotected Amine: Formed by removing the BOC group.

    Alcohol: Formed by reducing the acetyl group.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(BOC-Amino)pyrrolidine largely depends on its role as an intermediate in chemical reactions. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The acetyl group can also undergo transformations that facilitate the formation of more complex molecules .

Comparison with Similar Compounds

    3-(BOC-Amino)pyrrolidine: Lacks the acetyl group but shares the BOC-protected amino group.

    1-Acetylpyrrolidine: Lacks the BOC-protected amino group but contains the acetyl group.

Uniqueness: 1-Acetyl-3-(BOC-Amino)pyrrolidine is unique due to the presence of both the acetyl and BOC-protected amino groups, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCMEGQRKOYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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